molecular formula C15H9F2NOS B2979773 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile CAS No. 478260-99-0

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile

Cat. No.: B2979773
CAS No.: 478260-99-0
M. Wt: 289.3
InChI Key: HMVKCISVOJHYNS-IZZDOVSWSA-N
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Description

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile is a synthetic acrylonitrile derivative featuring a thiophene ring substituted with an acetyl group at the 5-position and a 2,5-difluorophenyl moiety at the adjacent position. The acrylonitrile backbone provides a planar, conjugated system that enhances electronic delocalization, making it relevant for applications in materials science or medicinal chemistry. The 2,5-difluorophenyl group contributes to lipophilicity and metabolic stability, traits commonly leveraged in drug design to improve bioavailability and half-life .

Properties

IUPAC Name

(E)-2-(5-acetylthiophen-2-yl)-3-(2,5-difluorophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F2NOS/c1-9(19)14-4-5-15(20-14)11(8-18)6-10-7-12(16)2-3-13(10)17/h2-7H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVKCISVOJHYNS-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=CC2=C(C=CC(=C2)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)/C(=C/C2=C(C=CC(=C2)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile typically involves the following steps:

    Formation of the Thienyl Intermediate: The thienyl group can be synthesized through a series of reactions starting from thiophene.

    Introduction of the Acetyl Group: The acetyl group is introduced via Friedel-Crafts acylation.

    Formation of the Difluorophenyl Intermediate: The difluorophenyl group can be synthesized through halogenation reactions.

    Coupling Reaction: The final step involves coupling the thienyl and difluorophenyl intermediates with acrylonitrile under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactions and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thienyl and acetyl groups.

    Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to an amine.

    Substitution: The difluorophenyl group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include primary or secondary amines.

    Substitution: Products depend on the nucleophile used and the position of substitution.

Scientific Research Applications

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigation as a potential pharmaceutical agent.

    Industry: Use in the production of materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally or functionally related molecules, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Notable Properties
2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile Acrylonitrile 5-Acetylthienyl, 2,5-difluorophenyl Kinase inhibition, electronics High lipophilicity, planar conjugation
2-Cyano-3-mercapto-3-(phenylamino)acryloyl-thieno[2,3-b]thiophene derivative Thieno[2,3-b]thiophene Cyano, mercapto, phenylamino Organic semiconductors Enhanced π-stacking, redox activity
5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine 2,5-Difluorophenyl, pyrazole TRK kinase inhibition (cancer) High selectivity, ATP-competitive binding

Key Comparisons:

Structural Motifs: The target compound’s acrylonitrile core contrasts with the thieno[2,3-b]thiophene in and the pyrazolo-pyrimidine in . While acrylonitriles favor planar conjugation (useful for charge transport in electronics), pyrazolo-pyrimidines are rigid heterocycles optimized for kinase active-site binding . Fluorination typically enhances membrane permeability and resistance to oxidative metabolism.

However, the acetyl group on the thienyl ring may necessitate protective strategies during synthesis.

Biological Activity: The TRK inhibitor highlights the role of difluorophenyl groups in targeting kinase domains. The target compound’s acrylonitrile moiety could act as a Michael acceptor, enabling covalent binding—unlike the non-covalent pyrazolo-pyrimidine inhibitors.

Physicochemical Properties :

  • The target compound’s calculated logP (estimated >3.5) exceeds that of the pyrazolo-pyrimidine derivative (logP ~2.8), suggesting superior lipophilicity but possible solubility challenges.

Research Findings and Hypotheses

  • This contrasts with the pyrazolo-pyrimidine’s ATP-mimetic binding .
  • Electronic Applications: The acetylthienyl group may lower the LUMO energy compared to non-acetylated acrylonitriles, enhancing electron-transport properties in organic field-effect transistors.

Biological Activity

2-(5-Acetyl-2-thienyl)-3-(2,5-difluorophenyl)acrylonitrile (CAS No. 478260-99-0) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a thienyl group, a difluorophenyl moiety, and an acrylonitrile structure, which may contribute to its unique pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

 E 2 5 acetylthiophen 2 yl 3 2 5 difluorophenyl prop 2 enenitrile\text{ E 2 5 acetylthiophen 2 yl 3 2 5 difluorophenyl prop 2 enenitrile}

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC15H9F2NOS
Molecular Weight292.30 g/mol
IUPAC Name(E)-2-(5-acetylthiophen-2-yl)-3-(2,5-difluorophenyl)prop-2-enenitrile
CAS Number478260-99-0

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The presence of the difluorophenyl group may enhance its binding affinity and selectivity for these targets.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or disease processes.
  • Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Biological Activity Studies

Recent studies have explored the compound's potential in various biological contexts, particularly in cancer therapy and neuroprotection.

Cancer Therapy

Research indicates that derivatives of similar structures exhibit significant anticancer activity. For instance, compounds with thienyl groups have shown promise in inducing apoptosis in cancer cells. A study demonstrated that a related compound exhibited better cytotoxicity than standard chemotherapeutics like bleomycin in hypopharyngeal tumor cell models .

Table 2: Summary of Anticancer Activity Studies

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism of Action
Similar Thienyl DerivativeFaDu (hypopharyngeal)10Induction of apoptosis
Thienyl-based CompoundA549 (lung cancer)15Inhibition of cell proliferation

Neuroprotective Effects

There is emerging evidence suggesting that compounds with similar structures may also possess neuroprotective properties. These effects are often attributed to their ability to inhibit cholinesterase enzymes and reduce oxidative stress .

Table 3: Neuroprotective Activity Overview

Study ReferenceCompound TestedTarget EnzymeInhibition (%)
Cholinesterase InhibitorAChE75
Oxidative Stress ReducerN/ASignificant

Case Studies

A detailed analysis of related compounds indicates that structural modifications can significantly influence biological activity. For example, the introduction of fluorine atoms has been linked to enhanced pharmacokinetic properties and increased potency against certain cancer cell lines .

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